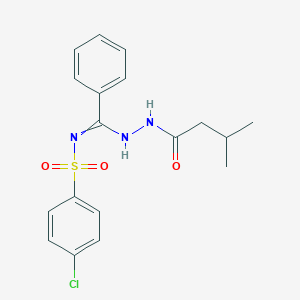
N'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide, also known as N-(4-chlorophenyl)sulfonyl-3-methylbutyramide (CSMB), is a chemical compound that has gained attention in the scientific community for its potential use in medical research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of CSMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CSMB has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. In addition, CSMB has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CSMB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CSMB can inhibit the growth of cancer cells and reduce inflammation. In addition, CSMB has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of CSMB.
実験室実験の利点と制限
One advantage of using CSMB in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. In addition, CSMB has been shown to have a number of potential therapeutic applications, which makes it an attractive compound for medical research. However, there are also limitations to using CSMB in lab experiments. For example, the synthesis process can be challenging, and the yield is not always consistent. In addition, the mechanism of action of CSMB is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for CSMB research. One area of interest is the development of new synthesis methods that can improve the yield and consistency of the compound. In addition, further studies are needed to fully understand the mechanism of action of CSMB and its potential therapeutic applications. Finally, there is a need for more in vivo studies to determine the safety and efficacy of CSMB in animal models and humans.
Conclusion:
In conclusion, CSMB is a chemical compound that has gained attention in the scientific community for its potential use in medical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CSMB research have been explored in this paper. While there is still much to be learned about this compound, the potential therapeutic applications make it an exciting area of research for the future.
合成法
The synthesis of CSMB has been achieved through several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbutyramide in the presence of base and solvent. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbutyric acid in the presence of a coupling agent. The yield of the synthesis process has been reported to be around 50-70%.
科学的研究の応用
CSMB has been studied for its potential use in various medical research fields, including cancer treatment, inflammation, and neuroprotection. Studies have shown that CSMB can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, CSMB has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
特性
分子式 |
C18H20ClN3O3S |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
N//'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13(2)12-17(23)20-21-18(14-6-4-3-5-7-14)22-26(24,25)16-10-8-15(19)9-11-16/h3-11,13H,12H2,1-2H3,(H,20,23)(H,21,22) |
InChIキー |
HBNIBFDYHLTNSI-UHFFFAOYSA-N |
異性体SMILES |
CC(C)CC(=O)NN/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
SMILES |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
正規SMILES |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)



![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)
![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)